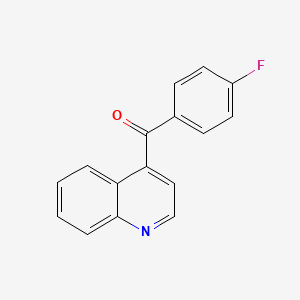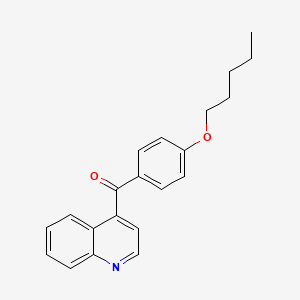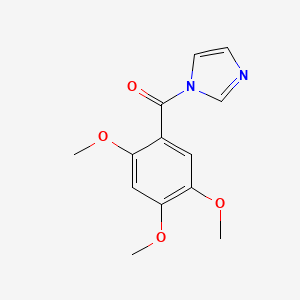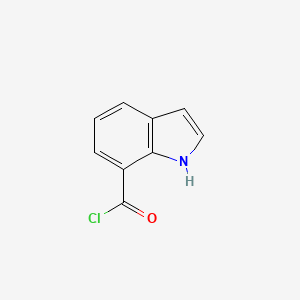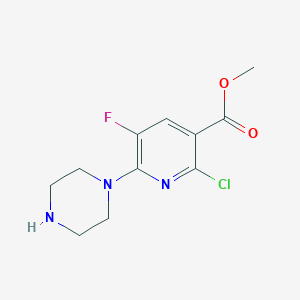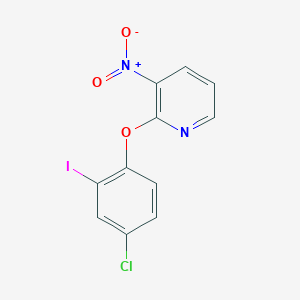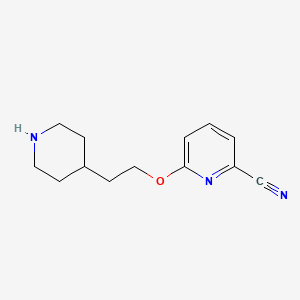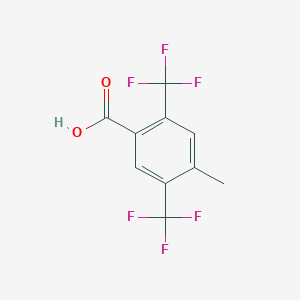
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde
Overview
Description
“4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of “4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde” involves the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane . This process is carried out at room or lower temperature (–5 to 0°C) .Molecular Structure Analysis
The molecular structure of “4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde” consists of a benzene ring attached to a pyrazole ring via a carbonyl group . The benzene ring is substituted with a chlorine atom .Physical And Chemical Properties Analysis
The boiling point of “4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde” is predicted to be 354.5±32.0 °C, and its density is predicted to be 1.30±0.1 g/cm3 . The pKa value is predicted to be around -0 .Scientific Research Applications
Synthesis of Benzimidazole Derivatives
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde: is utilized in the synthesis of benzimidazole derivatives, which are compounds with significant pharmacological properties. The one-pot condensation with o-phenylenediamine in the presence of chloro(trimethyl)silane leads to the formation of 2-(1H-pyrazol-4-yl)-1H-benzimidazoles . These derivatives exhibit a range of biological activities including antimicrobial, antitubercular, anticancer, and antiparasitic effects.
Antimicrobial Activity
The compound serves as a precursor in the synthesis of hydrazone derivatives that demonstrate antimicrobial activity against a spectrum of bacteria, including Gram-positive and Gram-negative strains . This application is crucial in the development of new antibiotics and treatments for bacterial infections.
Anti-Tubercular Agents
Research has shown that certain chalcones derived from 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde have potential as anti-tubercular agents. These compounds are designed through in silico methods and evaluated for their efficacy against tuberculosis .
Pharmacophore in Medicinal Chemistry
The benzimidazole ring system, which can be synthesized from this compound, is a privileged pharmacophore in medicinal chemistry. It forms the core structure in many medicines with diverse pharmacological properties, such as anti-inflammatory, antidiabetic, and analgesic effects .
Synthesis of Pyrazole Derivatives
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde: is also used in the synthesis of various pyrazole derivatives. These compounds are of interest due to their wide range of pharmacological properties, including antitumor and other therapeutic potentials .
Safety and Hazards
The safety data sheet for a similar compound, “4-(1H-Pyrazol-1-yl)benzaldehyde”, suggests that it should be handled with personal protective equipment, ensuring adequate ventilation, and avoiding dust formation . It should not be released into the environment . In case of accidental release, the spillage should be swept up or vacuumed and collected in a suitable container for disposal .
Future Directions
Pyrazole compounds, including “4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, these compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates .
properties
IUPAC Name |
4-chloro-2-pyrazol-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDHUKNTFKNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



